3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide
Overview
Description
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with hydroxy, methyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Attachment of the diphenyl groups: This step often involves Friedel-Crafts alkylation reactions using benzene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Using catalysts to enhance the efficiency of the cyclization process.
Continuous flow reactors: To ensure consistent reaction conditions and high yield.
Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methyl and diphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4 (Potassium permanganate).
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Catalysts: Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide exerts its effects involves interactions with various molecular targets:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide: A compound with similar functional groups but different ring structure.
Indole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-17(21)12-13-19(14,15-8-4-2-5-9-15)18(22)20-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPBOCDTKDMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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